molecular formula C9H10ClNO2S B1597345 4-chloro-N-cyclopropylbenzenesulfonamide CAS No. 354128-89-5

4-chloro-N-cyclopropylbenzenesulfonamide

Cat. No.: B1597345
CAS No.: 354128-89-5
M. Wt: 231.7 g/mol
InChI Key: BAOROYZLWUOHLF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-chloro-N-cyclopropylbenzenesulfonamide involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with cyclopropylamine, followed by chlorination using a chlorinating agent . The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or chloroform.

    Catalyst: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-Chloro-N-cyclopropylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction reactions, leading to different derivatives.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding sulfonic acids and amines.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-N-cyclopropylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

4-Chloro-N-cyclopropylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    4-Chlorobenzenesulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    N-Cyclopropylbenzenesulfonamide: Lacks the chlorine atom, which can influence its chemical properties and applications.

The presence of both the chlorine atom and the cyclopropyl group in this compound makes it unique, providing distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-N-cyclopropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOROYZLWUOHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357230
Record name 4-chloro-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

354128-89-5
Record name 4-chloro-N-cyclopropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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